molecular formula C8H11ClN2O2S B050780 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride CAS No. 720720-96-7

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B050780
CAS No.: 720720-96-7
M. Wt: 234.7 g/mol
InChI Key: ZWIYEBIMFPQYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIYEBIMFPQYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456966
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720720-96-7
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8_8H11_{11}ClN2_2O2_2S, with a molecular weight of approximately 234.70 g/mol. It is typically presented as a crystalline powder and has a purity greater than 95% .

PropertyValue
Molecular Formula C8_8H11_{11}ClN2_2O2_2S
Molecular Weight 234.70 g/mol
CAS Number 720720-96-7
Purity >95% (HPLC)
Physical Form Crystalline Powder

Anticoagulant Properties

Research indicates that this compound exhibits significant anticoagulant activity. It functions primarily as an inhibitor of activated coagulation factor X (FXa), which plays a crucial role in the coagulation cascade. This mechanism positions it as a potential therapeutic agent for thromboembolic disorders .

The compound acts by binding to the active site of FXa, inhibiting its enzymatic activity. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot development. The specificity for FXa over thrombin suggests a favorable safety profile compared to traditional anticoagulants .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, the compound demonstrated effective inhibition of FXa with an IC50 value in the nanomolar range. These studies support its potential as a direct oral anticoagulant (DOAC), similar to existing agents like rivaroxaban and apixaban .
  • Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in a significant reduction in thrombus formation without major bleeding complications. This highlights its therapeutic potential while maintaining safety .
  • Clinical Implications : Ongoing clinical trials are evaluating the efficacy of this compound in patients with venous thromboembolism (VTE). Preliminary results indicate promising outcomes regarding both efficacy and safety profiles .

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Preliminary studies have shown that thiazolo-pyridine derivatives may exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further research is needed to confirm the efficacy of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride specifically against pathogens.

2.2 Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including arthritis and cardiovascular conditions. Compounds related to thiazolo-pyridines have been studied for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic strategies for managing chronic inflammatory diseases.

Synthetic Applications

3.1 Chemical Synthesis

The synthesis of this compound involves several chemical transformations that can serve as a model for developing other complex organic compounds. The methodologies employed in its synthesis can be adapted for producing various derivatives with modified biological activities or improved pharmacokinetic profiles .

3.2 Role as a Building Block

In organic synthesis, this compound can act as a versatile building block for creating more complex structures in drug discovery and materials science. Its unique thiazolo-pyridine core can be modified to explore new chemical entities with desired biological activities or physical properties.

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry and synthetic organic chemistry. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding the specific mechanisms by which this compound exerts its biological effects.
  • Clinical Trials: Evaluating its safety and efficacy in clinical settings for thrombus-related diseases and other potential therapeutic areas.
  • Structural Modifications: Investigating how changes to its chemical structure can enhance desired properties while minimizing side effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 720720-96-7
  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : 234.70 g/mol
  • Appearance : Crystalline powder, pale yellow to beige .
  • Melting Point : 199–203°C (lit. 201°C) .
  • Solubility: Slightly soluble in water, methanol, and DMSO (requires heating) .
  • Storage : Hygroscopic; requires refrigeration under inert atmosphere (N₂/Ar) .

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrothiazolo[5,4-c]pyridine Family

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Applications
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride Carboxylic acid group at position 2; methyl group at position 5 234.70 199–203 FXa inhibitor intermediate
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Hydrochloride Ethyl ester instead of carboxylic acid 260.75 Not reported Potential intermediate for ester-based prodrugs
5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Nitroso (-NO) substitution at position 5 227.25 Not reported Reactive intermediate for nitroso coupling reactions

Key Observations :

  • The carboxylic acid group in the target compound enhances hydrogen bonding, influencing crystallinity and solubility .
  • Ester derivatives (e.g., ethyl) may improve lipophilicity for membrane permeability in drug design .

Heterocyclic Analogues with Modified Ring Systems

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Dihydrochloride Pyrazolo ring instead of thiazolo 222.10 >250 Kinase inhibitor intermediates
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo ring with aryl substituents 389.40 236–237 Photophysical studies; potential fluorophores

Key Observations :

  • Pyrazolo derivatives exhibit higher thermal stability (e.g., mp >250°C) due to aromatic substituents .
  • Thiazolo rings (in the target compound) confer sulfur-based electronic effects, critical for FXa binding in Edoxaban .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

Compound Solubility Stability
This compound Slightly soluble in polar solvents (water, methanol) Stable under inert storage; hygroscopic
Lithium 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Highly soluble in ethers (e.g., Et₂O) Air-sensitive; requires low-temperature synthesis

Key Observations :

  • Lithium salts improve solubility in non-polar solvents for specific reaction conditions .

Preparation Methods

Thiazole Ring Formation

The process begins with a piperidone derivative (compound 1 ), which undergoes cyclization with sulfur powder and cyanamide in the presence of a catalytic secondary amine (e.g., piperidine). This step forms 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 2 ). The secondary amine accelerates the reaction by facilitating deprotonation and intermediate stabilization.

Reaction Conditions :

  • Solvent : Aromatic hydrocarbons (e.g., toluene)

  • Temperature : 80–100°C

  • Time : 12–24 hours

Bromination and Methylation

Compound 2 is brominated at the 2-position using copper(II) bromide and alkyl nitrite (e.g., isoamyl nitrite) to yield 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3 ). Subsequent methylation at the 5-position employs formaldehyde and triacetoxysodium borohydride under mild conditions (0–25°C), achieving selective reductive amination without over-reduction.

Cyanation and Hydrolysis

The bromine atom in compound 3 is replaced via cyanation (e.g., using CuCN or NaCN) to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4 ). Hydrolysis of the nitrile group to a carboxylic acid is achieved with lithium hydroxide in ethanol at 40–70°C for 5–10 hours, yielding the free acid (compound 5 ).

Key Optimization :

  • Base : Lithium hydroxide maximizes hydrolysis efficiency.

  • Solvent : Ethanol balances reactivity and solubility.

Hydrochloride Salt Formation

The free acid is treated with hydrochloric acid to precipitate the hydrochloride salt. Isolation involves filtration and recrystallization from ethanol/water mixtures, ensuring >97% purity (HPLC).

Alternative Route: Reduction and Trihalogenoacetylation

Pyridine Ring Reduction

Compound 2 is reduced using sodium borohydride or lithium aluminum hydride to form 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 6 ). This step saturates the pyridine ring, enhancing stability for subsequent reactions.

Trihalogenoacetylation and Hydrolysis

Compound 6 undergoes trihalogenoacetylation (e.g., with trichloroacetyl chloride) to introduce a reactive acyl group. Hydrolysis under alkaline conditions (NaOH or KOH) cleaves the acyl group, yielding the carboxylic acid. Acidification with HCl produces the hydrochloride salt.

Advantages :

  • Avoids bromination/cyanation steps.

  • Suitable for substrates sensitive to strong oxidizing agents.

Comparative Analysis of Methods

Parameter Cyanation/Hydrolysis Reduction/Acylation Traditional Hydrolysis
Steps 432
Key Reagents CuCN, LiOHNaBH₄, Trichloroacetyl ClH₂SO₄, HNO₃
Temperature Range 40–100°C0–25°C100–150°C
Industrial Scalability HighModerateLow
Purity (HPLC) ≥97%Not reportedNot applicable

Industrial-Scale Optimization

Solvent Selection

Toluene is preferred for cyclization due to its high boiling point (110°C) and inertness. Ethanol ensures homogeneous conditions during hydrolysis, minimizing side reactions.

Catalytic Enhancements

Secondary amines (e.g., piperidine) reduce reaction times by 30–40% compared to uncatalyzed conditions. Copper-free bromination protocols improve safety and cost-efficiency.

Isolation Techniques

Salting-out with HCl ensures high recovery rates (85–90%) of the hydrochloride form. Recrystallization from ethanol/water (1:3 v/v) achieves crystalline purity.

Mechanistic Insights

Thiazole Ring Formation

The cyclization of piperidone with cyanamide proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by sulfur incorporation to form the thiazole ring. The secondary amine acts as a proton shuttle, stabilizing transition states.

Nitrile Hydrolysis

The lithium hydroxide-mediated hydrolysis follows a two-step mechanism: (1) hydroxide attack on the nitrile carbon to form an imidate intermediate, and (2) acid workup to yield the carboxylic acid .

Q & A

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

  • Methodological Answer :
  • Stress Testing : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
  • Analysis : HPLC-MS to identify degradation products (e.g., decarboxylation at pH 2, ring-opening at pH 10). Adjust formulation buffers accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.